6-METHYL-N-{5-[(2-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}PYRIDIN-2-AMINE
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Overview
Description
6-METHYL-N-{5-[(2-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}PYRIDIN-2-AMINE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 6-METHYL-N-{5-[(2-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}PYRIDIN-2-AMINE can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
6-METHYL-N-{5-[(2-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}PYRIDIN-2-AMINE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-METHYL-N-{5-[(2-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}PYRIDIN-2-AMINE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-METHYL-N-{5-[(2-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}PYRIDIN-2-AMINE involves its interaction with specific molecular targets and pathways. Thiazole derivatives are known to inhibit certain enzymes and proteins, leading to their therapeutic effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
6-METHYL-N-{5-[(2-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}PYRIDIN-2-AMINE can be compared with other similar compounds, such as:
2-aminothiazole derivatives: These compounds have similar structures and biological activities.
Pyridinylpyrimidines: These compounds also contain a pyridine ring and have been studied for their diverse biological activities.
Indole derivatives: These compounds have a different core structure but share some similar biological activities.
The uniqueness of this compound lies in its specific structure and the combination of functional groups, which contribute to its distinct biological and chemical properties.
Properties
IUPAC Name |
5-[(2-methylphenyl)methyl]-N-(6-methylpyridin-2-yl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3S/c1-12-6-3-4-8-14(12)10-15-11-18-17(21-15)20-16-9-5-7-13(2)19-16/h3-9,11H,10H2,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEDBWZABGVHTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NC=C(S2)CC3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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